Methyl heneicosanoate

Catalog No.
S572207
CAS No.
6064-90-0
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl heneicosanoate

CAS Number

6064-90-0

Product Name

Methyl heneicosanoate

IUPAC Name

methyl henicosanoate

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3-21H2,1-2H3

InChI Key

AJRICDSAJQHDSD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

C21:0 Methyl ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OC

Biomarker for Plant Identification and Physiology

FAMEs, including methyl heneicosanoate, serve as valuable biomarkers for identifying plant species and understanding their physiological processes []. The specific fatty acid composition of a plant can be a fingerprint, allowing researchers to differentiate between plant types and monitor changes in their metabolism due to environmental factors or stress [].

For instance, a study investigating the impact of salinity on Medicago sativa (alfalfa) observed variations in FAME profiles, including methyl heneicosanoate levels []. This highlights the potential of FAME analysis, encompassing methyl heneicosanoate, to assess plant responses to environmental challenges.

Potential Applications in Food Science

FAMEs, like methyl heneicosanoate, are gaining interest in food science due to their potential health benefits. Studies suggest FAMEs might possess anti-inflammatory and anti-cancer properties []. However, more research is required to understand the specific role of individual FAMEs, including methyl heneicosanoate, in these effects.

Methyl heneicosanoate is a long-chain fatty acid methyl ester (FAME) with a 21-carbon chain (21:0). It's a minor component of plant cuticular waxes [], fungal membranes [], and dairy products []. Scientists use it as a reference standard for analyzing fatty acid profiles in biological samples [, ].


Molecular Structure Analysis

Methyl heneicosanoate has a linear hydrocarbon chain with a terminal methyl group (CH₃) attached to the carboxylic acid group (COOH) through an ester linkage (C-O-C). This structure gives it both hydrophobic (water-fearing) and hydrophilic (water-loving) properties. The long hydrocarbon chain contributes to its hydrophobicity, while the ester group provides some water solubility [].


Chemical Reactions Analysis

Synthesis of methyl heneicosanoate can be achieved through various methods, including:

  • Esterification: Heneicosanoic acid reacts with methanol in the presence of an acid catalyst to form methyl heneicosanoate [].

CH₃(CH₂)₁₉COOH + CH₃OH --> CH₃(CH₂)₁₉COOCH₃ + H₂O (Eq. 1) []

  • Transesterification: Triglycerides (fats) containing heneicosanoic acid can be converted to methyl heneicosanoate using a suitable alcohol (like methanol) and a catalyst [].

Physical and Chemical Properties

  • Melting Point: 62-64 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents like chloroform, ethanol, and dimethyl sulfoxide (DMSO) []

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

10.6

Hydrogen Bond Acceptor Count

2

Exact Mass

340.334130642 g/mol

Monoisotopic Mass

340.334130642 g/mol

Heavy Atom Count

24

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

UNII

MN4YZ4KTG7

Other CAS

6064-90-0

Wikipedia

Methyl heneicosanoate

Dates

Modify: 2023-08-15
1. A. Sarma et al. “Phospholipid composition of articular cartilage boundary lubricant” J Orthop Res., vol. 19 pp. 671-676, 20012. A. Moser et al. “Plasma and red blood cell fatty acids in peroxisomal disorders” Neurochem Res., vol. 24 pp. 187-197, 19993. N. Carballeira et al. “Unusual Lipid Composition of a Bacillus sp. Isolated from Lake Pomorie in Bulgaria” Lipids, vol. 35 pp. 1371-1376, 20004. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 2006

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